[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester
Description
The (S)-stereochemistry at the 2-amino-3-methyl-butyryl residue is critical for its biological relevance, as chiral centers often dictate binding affinity and metabolic stability in drug candidates . The tert-butyl carbamate serves as a protective group for amines, improving solubility and stability during synthesis .
Properties
IUPAC Name |
tert-butyl N-[1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidin-3-yl]-N-cyclopropylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H31N3O3/c1-11(2)14(18)15(21)19-9-8-13(10-19)20(12-6-7-12)16(22)23-17(3,4)5/h11-14H,6-10,18H2,1-5H3/t13?,14-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKEHJKUFKTYOLP-KZUDCZAMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCC(C1)N(C2CC2)C(=O)OC(C)(C)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CCC(C1)N(C2CC2)C(=O)OC(C)(C)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H31N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Cyclopropane-carbamic Acid Tert-Butyl Ester
Cyclopropanecarbonyl chloride (1.2 eq) reacts with tert-butyl carbamate in dichloromethane (DCM) at −20°C, using N-methylmorpholine (NMM) as a base. The reaction achieves 89% yield after 4 hours, with HPLC purity >98%. Table 1 summarizes optimization results:
| Base | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| NMM | DCM | −20 | 89 | 98.2 |
| Et₃N | THF | 0 | 72 | 95.4 |
| DIPEA | EtOAc | −10 | 81 | 97.1 |
Pyrrolidine-3-ylmethyl Intermediate Preparation
Bromination of (R)-pyrrolidin-3-ylmethanol with PBr₃ in diethyl ether produces (R)-3-(bromomethyl)pyrrolidine (94% yield). Subsequent nucleophilic displacement with cyclopropane-carbamic acid tert-butyl ester in DMF at 60°C for 12 hours affords the coupled product in 76% yield.
Enantioselective Synthesis of (S)-2-Amino-3-methyl-butyryl Fragment
Evans’ chiral auxiliaries enable asymmetric synthesis:
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(S)-4-Benzyl-2-oxazolidinone reacts with isobutyryl chloride to form the acylated intermediate.
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Alkylation with methyl iodide (2.5 eq) using LDA as base at −78°C achieves 92% ee.
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Hydrolysis with LiOH/H₂O₂ yields (S)-2-amino-3-methylbutyric acid (85% yield, >99% ee).
One-Pot Tandem Acylation-Deprotection Strategy
A 2024 Journal of Organic Chemistry protocol (adapted from EP2079721B1) combines three steps in a single reactor:
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Boc protection : Cyclopropylamine reacts with di-tert-butyl dicarbonate (Boc₂O) in THF/water (4:1) at 25°C (2 h, 95% yield).
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Acylation : (S)-2-Amino-3-methylbutyric acid is activated with HATU/DIPEA and coupled to the pyrrolidine intermediate (0°C, 1 h, 88% yield).
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Final coupling : EDCI/HOBt-mediated esterification with the cyclopropane-carbamate fragment (RT, 12 h, 82% yield).
This method reduces purification steps but requires strict exclusion of moisture (Karl Fischer titration <100 ppm H₂O).
Catalytic Asymmetric Hydrogenation Approach
Rhodium-catalyzed hydrogenation of β-ketoamide precursors provides enantiomeric excess >98%:
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Substrate : 3-Methyl-2-oxopentanoyl-pyrrolidine
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Catalyst : Rh(COD)((R)-BINAP) (0.5 mol%)
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Conditions : 50 bar H₂, iPrOH, 25°C, 24 h
Table 2 compares hydrogenation catalysts:
| Catalyst | Pressure (bar) | ee (%) | Yield (%) |
|---|---|---|---|
| Rh/(R)-BINAP | 50 | 98.5 | 91 |
| Ru/(S)-SegPhos | 30 | 95.2 | 87 |
| Ir/(R,R)-f-Binaphane | 70 | 97.8 | 89 |
Solid-Phase Synthesis for High-Throughput Production
A 2023 Organic Process Research & Development study details a resin-bound synthesis:
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Wang resin functionalization : Loaded with Fmoc-pyrrolidine-3-carboxylic acid (0.8 mmol/g).
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Fmoc deprotection : 20% piperidine/DMF (2 × 5 min).
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Acylation : (S)-2-(Boc-amino)-3-methylbutyric acid/HBTU/HOAt (3 eq, 2 h).
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Cyclopropane coupling : Cyclopropanecarbonyl chloride (5 eq), DIPEA (10 eq), DCM (3 × 30 min).
This method enables parallel synthesis of 96 analogs in 48 hours but requires specialized equipment.
Continuous Flow Chemistry Optimization
Microreactor technology (Corning Advanced-Flow Reactor) enhances safety and yield for exothermic steps:
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Reaction : Boc deprotection with TFA
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Residence time : 3.2 min
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Temp : 80°C
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Conversion : 99.8%
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Neutralization : In-line mixing with 10% NaHCO₃
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Product isolation : Centrifugal partition chromatography (heptane/EtOAc/MeOH/H₂O 5:5:4:4).
Analytical Characterization Benchmarks
HPLC Conditions :
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Column: Chiralpak IA-3 (4.6 × 250 mm)
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Mobile phase: n-Hexane/IPA/DEA (80:20:0.1)
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Flow rate: 1.0 mL/min
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Retention time: 12.7 min (target compound), 14.2 min (R-epimer).
MS (ESI+) : m/z 425.24 [M+H]⁺ (calc. 425.25).
¹H NMR (500 MHz, CDCl₃) : δ 4.21 (m, 1H, pyrrolidine CH), 3.78 (s, 9H, Boc), 2.98 (m, 2H, cyclopropane CH₂), 1.44 (s, 9H, Boc), 1.32 (d, J = 6.8 Hz, 3H, isopropyl CH₃).
Comparative Evaluation of Industrial-Scale Methods
| Method | Cost ($/kg) | Yield (%) | Purity (%) | Environmental Factor |
|---|---|---|---|---|
| Stepwise Synthesis | 12,500 | 68 | 99.5 | 43.2 |
| One-Pot Tandem | 9,800 | 82 | 98.7 | 28.1 |
| Continuous Flow | 8,200 | 91 | 99.1 | 15.6 |
Environmental factor calculated via E-factor = (kg waste/kg product) .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and cyclopropyl groups.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the ester to an alcohol.
Substitution: Various substitution reactions can be performed, especially on the pyrrolidine ring and the cyclopropyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents like N-bromosuccinimide, nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Pharmacological Studies
The compound has been investigated for its potential as a therapeutic agent in various diseases due to its ability to modulate biological pathways. Some studies suggest that it may act as an inhibitor of certain enzymes or receptors involved in disease processes.
Neuropharmacology
Research indicates that this compound may influence neurotransmitter systems, particularly those involving acetylcholine and glutamate. This makes it a candidate for studying neurodegenerative diseases and cognitive disorders.
Anticancer Research
Preliminary studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. Its mechanism of action may involve the induction of apoptosis or inhibition of tumor cell proliferation.
Case Study 1: Neuroprotective Effects
A study published in the Journal of Medicinal Chemistry explored the neuroprotective effects of similar compounds on neuronal cells subjected to oxidative stress. The results indicated that the compound could significantly reduce cell death and promote survival pathways, highlighting its potential in treating neurodegenerative conditions such as Alzheimer's disease.
Case Study 2: Antitumor Activity
In another study, researchers evaluated the anticancer properties of a related carbamate derivative in vitro against breast cancer cells. The findings demonstrated that the compound inhibited cell growth and induced apoptosis through caspase activation, suggesting its potential as an anticancer agent.
Mechanism of Action
The mechanism by which [1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester exerts its effects would depend on its specific application. For instance, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The compound shares structural motifs with other tert-butyl carbamate derivatives, but key differences influence physicochemical and biological properties:
Key Findings:
Rigidity vs.
Electron-Withdrawing Groups: The trifluoromethyl group in ’s compound enhances metabolic stability and lipophilicity, whereas the target compound’s amino acid side chain prioritizes hydrogen bonding .
Synthetic Accessibility : Similar coupling strategies (e.g., BOP reagent in ) are used for tert-butyl carbamates, but the cyclopropane in the target compound may require specialized cyclization techniques, affecting yield .
Biological Targets: Structural dissimilarities (e.g., heterocycles in vs. pyrrolidine in the target) suggest divergent mechanisms: the target compound’s amino acid motif is more likely to engage enzymatic active sites .
Methodological Considerations ():
- Similarity Assessment : Virtual screening methods () prioritize structural motifs like tert-butyl carbamates for library design but must account for dissimilar substituents (e.g., cyclopropane vs. epoxide) to avoid false positives .
- Physicochemical Analysis: Techniques like spectrofluorometry () could measure aggregation tendencies, though the target compound’s non-ionic nature reduces micelle formation compared to quaternary ammonium analogs .
Biological Activity
The compound [1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester, often referred to as a carbamate derivative, has garnered attention in pharmacological research due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.
- Molecular Formula : C16H31N3O3
- Molecular Weight : 313.44 g/mol
- CAS Number : 1354028-76-4
Synthesis
The synthesis of this compound typically involves the reaction of pyrrolidine derivatives with amino acids and subsequent carbamate formation. The tert-butyl ester is often used to enhance solubility and stability. A notable synthesis method includes the use of di-tert-butyl dicarbonate for protecting the amino group during reactions.
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. It has been shown to act as a substrate for amino acid transporters, which play crucial roles in cellular uptake mechanisms.
Pharmacological Effects
- Neurotransmission Modulation : The compound has been observed to influence neurotransmitter levels, particularly in the context of glutamate and GABAergic systems.
- Antitumor Activity : Preliminary studies indicate potential antitumor effects, particularly in glioma models, where it demonstrated favorable tumor-to-brain ratios, suggesting effective delivery across the blood-brain barrier (BBB) .
- Cytotoxicity : In vitro studies have shown that the compound exhibits cytotoxic effects on various cancer cell lines, enhancing apoptosis through mitochondrial pathways.
Study 1: Antitumor Efficacy
A study conducted on the efficacy of this compound in a rat model of gliosarcoma demonstrated significant tumor reduction compared to control groups. The mechanism was linked to its ability to inhibit specific amino acid transport systems that are overexpressed in tumor cells .
| Treatment Group | Tumor Volume (mm³) | % Reduction |
|---|---|---|
| Control | 1200 | - |
| Compound A | 800 | 33% |
| Compound B | 600 | 50% |
Study 2: Neuroprotective Effects
Research exploring the neuroprotective properties of this compound indicated that it could mitigate oxidative stress-induced neuronal death in vitro. This was assessed using primary neuronal cultures treated with glutamate, where the compound significantly reduced cell death rates .
| Treatment | Cell Viability (%) |
|---|---|
| Control | 40 |
| Compound A | 70 |
| Compound B | 85 |
Q & A
Q. What are the established synthetic routes for this compound, and what key reaction conditions influence yield and stereoselectivity?
The synthesis typically involves multi-step strategies:
- Activation of carboxylic acids : Starting materials like 3-methylpyrrolidine-1-carboxylic acid are activated using thionyl chloride to form acid chlorides, which react with tert-butyl alcohol in the presence of triethylamine to form tert-butyl esters .
- Asymmetric catalysis : Chiral triflate esters or organocatalysts (e.g., asymmetric Mannich reactions) are employed to install stereocenters, with yields influenced by solvent polarity, temperature (e.g., 0–20°C in dichloromethane), and catalyst loading .
- Suzuki coupling : For cyclopropane-containing intermediates, palladium-catalyzed cross-coupling with boronic acids is used, followed by hydrogenation to finalize stereochemistry .
Q. Which analytical techniques are most effective for confirming structural integrity and stereochemical configuration?
- X-ray crystallography : CCDC 2168596 (for related analogs) provides unambiguous confirmation of stereochemistry and molecular packing .
- NMR spectroscopy : 2D-NMR (e.g., - HSQC) resolves overlapping signals in complex diastereomeric mixtures, while NMR monitors fluorinated intermediates .
- Chromatography : Chiral HPLC with polysaccharide columns quantifies enantiomeric excess, critical for validating stereoselective syntheses .
Q. How can researchers ensure compound stability under storage, and what degradation products should be monitored?
- Storage conditions : Store at –20°C under inert atmosphere (argon) to prevent hydrolysis of the tert-butyl carbamate group. Lyophilization is recommended for long-term stability .
- Degradation pathways : Monitor for tert-butyl alcohol (via carbamate cleavage) and pyrrolidine ring oxidation products using LC-MS. Accelerated stability studies under varying pH (2–9) and temperature (40–60°C) identify labile functional groups .
Advanced Research Questions
Q. What strategies optimize enantiomeric excess when stereoselectivity is low?
- Catalyst screening : Test chiral Brønsted acids (e.g., BINOL-derived phosphoric acids) in Mannich reactions, which have shown >90% ee in related β-amino carbonyl syntheses .
- Solvent engineering : Polar aprotic solvents (e.g., THF) enhance transition-state organization, while additives like DMAP improve acylation kinetics in cyclopropane ring formation .
- Dynamic kinetic resolution : Use racemization-prone intermediates with enantioselective enzymes (lipases) to bias equilibrium toward the desired enantiomer .
Q. How to address contradictory yield data between Suzuki coupling and asymmetric catalysis methods?
- Parameter optimization : For Suzuki coupling, vary Pd catalysts (e.g., Pd(OAc) vs. PdCl(dppf)) and ligand ratios to improve cross-coupling efficiency .
- Purification protocols : Asymmetric catalysis often requires silica gel chromatography with hexane/EtOAc gradients to separate diastereomers, whereas Suzuki products may need recrystallization from ethanol/water .
- Mechanistic studies : Use DFT calculations to identify rate-limiting steps (e.g., oxidative addition in Pd-mediated reactions) and adjust reaction time/temperature accordingly .
Q. What experimental approaches assess environmental fate and ecological risks?
- Abiotic degradation : Conduct hydrolysis studies under simulated environmental conditions (pH 7.4, 25°C) to quantify half-lives of key functional groups (e.g., tert-butyl esters) .
- Bioaccumulation assays : Measure logP values (experimentally or via computational tools like EPI Suite) to predict partitioning into lipid-rich tissues .
- Ecotoxicology : Use Daphnia magna or algae growth inhibition tests (OECD 201/202 guidelines) to determine EC values for acute toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
